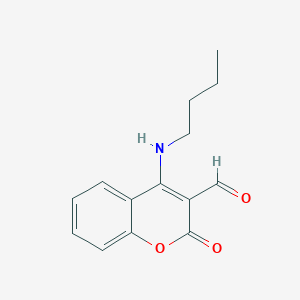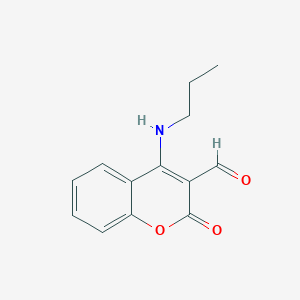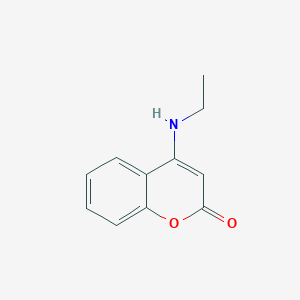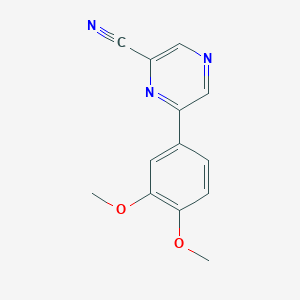
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPPC and has the molecular formula C13H11N3O2.
Mecanismo De Acción
The mechanism of action of DMPPC is not fully understood, but it is believed to involve the modulation of various cellular pathways. DMPPC has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMPPC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
DMPPC has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DMPPC has been shown to scavenge free radicals and protect cells from oxidative stress. DMPPC has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, DMPPC has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPPC has several advantages for lab experiments such as its high solubility in organic solvents, ease of synthesis, and low toxicity. However, DMPPC has some limitations such as its relatively low stability under certain conditions and its limited availability in the market.
Direcciones Futuras
There are several future directions for the research on DMPPC. One direction is to explore the potential of DMPPC as a drug candidate for the treatment of various diseases. Another direction is to investigate the structure-activity relationship of DMPPC and its derivatives to optimize their electronic and biological properties. Furthermore, the development of new synthetic methods for DMPPC and its derivatives could lead to the discovery of novel organic materials with enhanced properties for various applications.
Métodos De Síntesis
The synthesis of DMPPC involves the reaction of 3,4-dimethoxybenzaldehyde and hydrazine hydrate in ethanol to form 3,4-dimethoxyphenylhydrazine. The resulting product is then reacted with malononitrile in the presence of anhydrous potassium carbonate to form DMPPC. The yield of DMPPC can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
DMPPC has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, DMPPC has been used as a building block for the synthesis of novel organic materials with enhanced electronic properties. In organic electronics, DMPPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high charge mobility and stability. In medicinal chemistry, DMPPC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
76177-51-0 |
|---|---|
Nombre del producto |
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-7-10(6-14)16-11/h3-5,7-8H,1-2H3 |
Clave InChI |
NOSFWVRBNCBKOC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



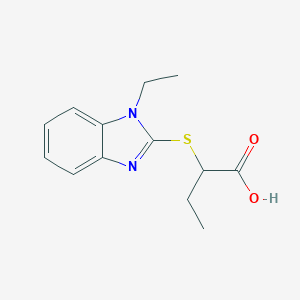

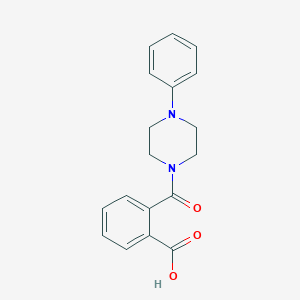

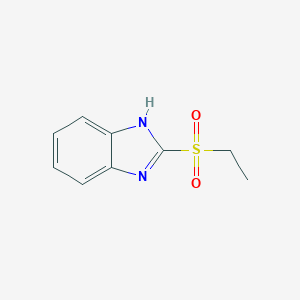
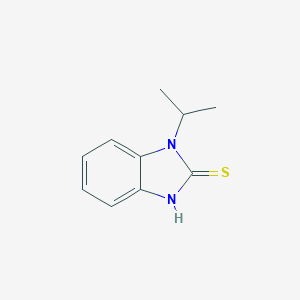
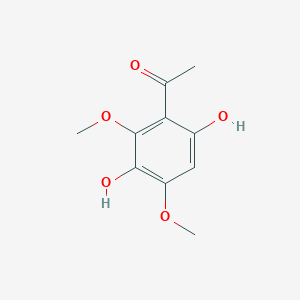
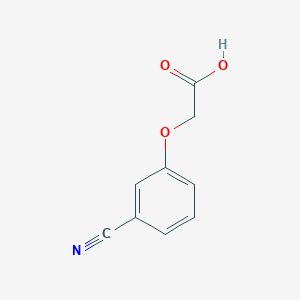
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

